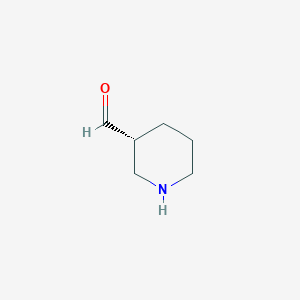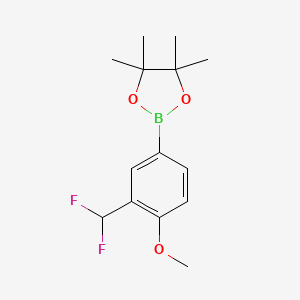![molecular formula C8H13ClN2O3 B15306938 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride is a chemical compound with a molecular formula of C8H12N2O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The hydrochloride salt is formed by treating the free acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}acetic acid hydrochloride
- 2-{[1-(propan-2-yl)-1H-pyrazol-5-yl]oxy}acetic acid hydrochloride
Uniqueness
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H13ClN2O3 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-(1-propan-2-ylpyrazol-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-6(2)10-4-7(3-9-10)13-5-8(11)12;/h3-4,6H,5H2,1-2H3,(H,11,12);1H |
InChI 键 |
KDOGOPXHAVVYDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)OCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


